molecular formula C21H20ClN3OS B2543493 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226449-94-0

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2543493
CAS No.: 1226449-94-0
M. Wt: 397.92
InChI Key: BTIWJRAAYXERKP-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1226449-94-0) is a chemical compound with a molecular formula of C21H20ClN3OS and a molecular weight of 397.92 g/mol . This for-research compound features a complex structure comprising an imidazole ring core substituted with 4-chlorophenyl and phenyl groups, and a thioether chain linked to a pyrrolidine-1-yl ethanone moiety . Compounds containing imidazole and pyrrolidine rings are of significant interest in medicinal chemistry research due to their diverse biological activities. Imidazole derivatives are known to be investigated for a wide range of potential applications, including as antimicrobial, anti-inflammatory, and anticancer agents . Meanwhile, the pyrrolidine moiety is a common feature in various pharmacological agents and is also found in certain synthetic cathinones, a class of substances studied for their neuropharmacological effects . The specific mechanism of action and primary research applications for this compound are not fully delineated in the current scientific literature and constitute an area for further investigation. Researchers may explore its properties as a chemical probe or as a precursor in the synthesis of more complex heterocyclic systems. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c22-17-8-10-18(11-9-17)25-19(16-6-2-1-3-7-16)14-23-21(25)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWJRAAYXERKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazole ring, a thioether linkage, and a pyrrolidine moiety, suggesting diverse interactions with biological targets.

The molecular formula for this compound is C20H20ClN3OSC_{20}H_{20}ClN_3OS, with a molecular weight of approximately 385.9 g/mol. The structure includes:

  • Imidazole ring : Known for its role in various biological processes.
  • Thioether linkage : Impacts the compound's reactivity and biological interactions.
  • Pyrrolidine moiety : May enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole and thiazole rings facilitate binding through hydrogen bonding and hydrophobic interactions, potentially inhibiting or modulating enzyme activity. Specific mechanisms may include:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer proliferation or microbial resistance.
  • Receptor Modulation : Interacting with receptors that play roles in various signaling pathways.

Anticancer Activity

Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, such as:

  • Telomerase
  • Histone deacetylases (HDAC)

A study highlighted the effectiveness of imidazole-based compounds against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Imidazole derivatives are known for their efficacy against a range of pathogens, including resistant strains of bacteria. For example:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibition observed in Escherichia coli and Klebsiella pneumoniae.

In vitro studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a closely related imidazole derivative. The findings indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation. This suggests that similar mechanisms may be applicable to this compound .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial activity of imidazole derivatives against resistant bacterial strains. The results showed that certain derivatives could restore sensitivity to antibiotics in resistant strains, highlighting their potential as adjuvants in combination therapies .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerBreast cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 4 µg/mL
AntimicrobialEscherichia coliMIC = 8 µg/mL
AntimicrobialKlebsiella pneumoniaeMIC = 16 µg/mL

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibit notable antimicrobial properties. For instance, derivatives containing the thiazole ring have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivityMinimum Inhibitory Concentration (MIC)
Compound ABacterial0.09 µg/mL
Compound BFungal0.15 µg/mL
Compound CAntitubercular0.05 µg/mL

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies have demonstrated that imidazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The thiazole component is particularly noted for enhancing the cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity of Imidazole Derivatives

A study evaluated the cytotoxic effects of several imidazole derivatives on human cancer cell lines, revealing that compounds with similar structures to this compound exhibited significant inhibitory effects on cell viability, with IC50 values ranging from 10 to 25 µM depending on the specific derivative and cell line used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

A. Benzoimidazole-Thiazole-Pyrrolidinone Derivatives (5a–h) Compounds such as 4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one (5a) share a pyrrolidinone backbone but differ in substituents (e.g., naphthyl-thiazole vs. chlorophenyl-imidazole-thioether). The benzoimidazole-thiazole system may enhance π-π stacking interactions, whereas the thioether in the target compound could increase lipophilicity (logP) .

B. Pyrrolidine-Substituted Ketones ()

  • 4’-Chloro-alpha-PVP (1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one): This structurally simpler analog lacks the imidazole-thioether moiety, featuring a linear pentanone chain. The absence of the heterocyclic system likely reduces binding affinity to targets requiring aromatic stacking, as seen in kinase inhibitors .
  • 4’-Methyl-alpha-pyrrolidinohexiophenone (MPHP): The extended alkyl chain (hexanone vs. ethanone) may alter metabolic stability, as longer chains often delay hepatic degradation .

C. Fluorinated Imidazole Derivatives (EP 1 926 722 B1) The patent compound 2-{4-[2-(2-fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (MW: 609.5 g/mol) incorporates electron-withdrawing groups (fluoro, trifluoromethyl) that enhance electrophilicity.

Regulatory and Pharmacological Considerations

Compounds like 4’-chloro-alpha-PVP are regulated due to structural similarities to psychoactive substances. The target compound’s imidazole-thioether group may mitigate such risks by altering pharmacokinetics, though this requires experimental validation .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazole-thioether-ethanone 4-Cl-C₆H₄, C₆H₅, pyrrolidine Not reported High lipophilicity (predicted)
4’-Chloro-alpha-PVP Pentanone 4-Cl-C₆H₄, pyrrolidine ~281.8 Psychoactive analog
Patent Compound (EP 1 926 722 B1) Benzoimidazole-pyridine-imidazole F, CF₃, ethyl ester 609.5 High electrophilicity
5a Pyrrolidinone-thiazole-benzoimidazole Naphthyl, C₆H₅ Not reported Moderate synthetic yield (60%)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction yields be improved?

  • Methodology :

  • Use a multi-step approach involving imidazole ring formation via condensation of substituted phenylglyoxals with thiourea derivatives under acidic conditions (e.g., glacial acetic acid reflux for 4–6 hours) .
  • Optimize thioether linkage formation by employing coupling agents (e.g., DCC/DMAP) in anhydrous DMF or THF, monitoring progress via TLC .
  • Recrystallize intermediates from ethanol or DMF/EtOH mixtures (1:1) to improve purity and yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly the pyrrolidinyl and chlorophenyl groups .
  • X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Validate bond lengths/angles against standard databases .
  • HPLC-MS : Confirm molecular ion peaks and purity (>99%) with reverse-phase C18 columns and ESI-MS .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodology :

  • Use preparative TLC or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate byproducts like unreacted imidazole precursors or oxidized sulfur species .
  • Quantify impurities via HPLC with UV detection at 254 nm, comparing retention times against synthetic intermediates .

Advanced Research Questions

Q. How can computational methods predict the electron density distribution and reactivity of this compound?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces and Fukui indices using Multiwfn. Analyze nucleophilic/electrophilic sites for reaction planning .
  • Validate computational results against experimental X-ray charge density maps refined via SHELXL .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodology :

  • Conduct OECD 307 biodegradation tests in soil/water systems to assess persistence. Quantify degradation products via LC-MS/MS .
  • Model partitioning coefficients (log KowK_{ow}, KdK_d) using EPI Suite or SPARC to predict bioaccumulation and mobility .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodology :

  • Compare multiple refinement models in SHELXL (e.g., isotropic vs. anisotropic displacement parameters) to address disorder in the pyrrolidinyl group .
  • Validate thermal ellipsoid orientations using residual density maps and Hirshfeld surface analysis .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB. Validate binding poses via MD simulations (AMBER/GROMACS) .
  • Screen in vitro activity using enzyme inhibition assays (IC50_{50}) and correlate with substituent effects (e.g., chlorophenyl vs. fluorophenyl analogs) .

Q. How do structural modifications (e.g., substituent variation) influence physicochemical and biological properties?

  • Methodology :

  • Synthesize analogs with substituted aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) and compare log PP, solubility, and bioactivity via QSAR modeling .
  • Analyze steric/electronic effects using Hammett constants and Hansch plots to optimize substituent selection .

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